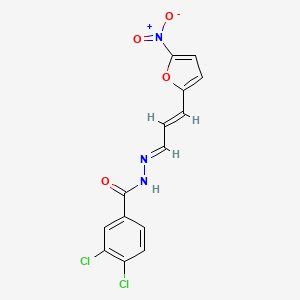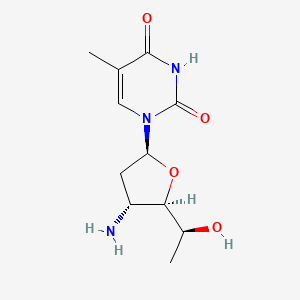
1-(3-Amino-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine is a nucleoside analog that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of an amino group and a deoxy sugar moiety, which distinguishes it from other nucleosides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine typically involves the manipulation of chiral centers in carbohydrate-type substrates. One common method includes the conversion of a precursor compound into the desired nucleoside through a series of reactions such as inversion, elimination, and reduction . For example, the conversion of a precursor into methyl 3-acetamido-4-O-benzoyl-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside, followed by reduction with hydrogen and Raney nickel, can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated synthesis equipment and optimized reaction conditions would be essential for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Amino-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the sugar moiety or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen and Raney nickel for reduction, and various oxidizing agents for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction can produce modified sugar moieties.
Applications De Recherche Scientifique
1-(3-Amino-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in DNA and RNA synthesis, as well as its interactions with enzymes involved in nucleic acid metabolism.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of new materials and chemical processes that require specific nucleoside analogs.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxycytidine: Another nucleoside analog with antiviral properties.
2’,3’-Dideoxyinosine: Used as an antiretroviral drug.
5-Fluorouracil: A nucleoside analog used in cancer treatment.
Uniqueness
1-(3-Amino-2,3,6-trideoxy-beta-L-ribo-hexofuranosyl)thymine is unique due to its specific structure, which includes an amino group and a deoxy sugar moiety. This structure allows it to interact differently with nucleic acid enzymes compared to other nucleoside analogs, potentially offering distinct advantages in antiviral and anticancer therapies.
Propriétés
Numéro CAS |
136035-13-7 |
|---|---|
Formule moléculaire |
C11H17N3O4 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
1-[(2S,4R,5R)-4-amino-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17N3O4/c1-5-4-14(11(17)13-10(5)16)8-3-7(12)9(18-8)6(2)15/h4,6-9,15H,3,12H2,1-2H3,(H,13,16,17)/t6-,7+,8-,9-/m0/s1 |
Clé InChI |
FAXNJWRNLCWHMW-KZVJFYERSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)[C@H](C)O)N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



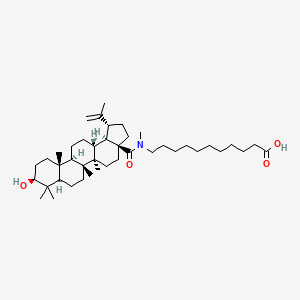


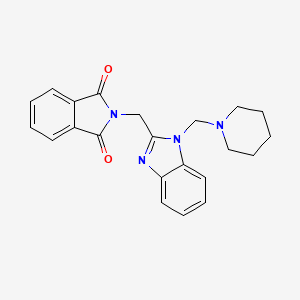
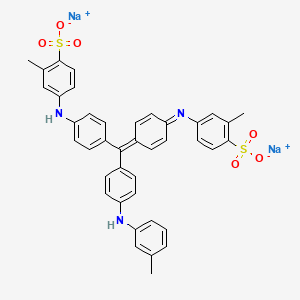



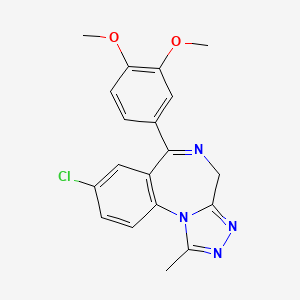
![6-[2-[(4-chlorophenyl)-(4-fluorophenyl)methoxy]ethyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B12741247.png)


